molecular formula C16H10F3N3O2S B5976495 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B5976495
M. Wt: 365.3 g/mol
InChI Key: BKLFOCAMPDGSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide, commonly known as MPTT, is a chemical compound belonging to the class of thiadiazoles. It has been found to possess various biological activities and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MPTT is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It may also act by modulating the activity of neurotransmitters in the brain, such as GABA and glutamate.
Biochemical and Physiological Effects:
MPTT has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been found to reduce the levels of glucose and insulin in animal models of diabetes.

Advantages and Limitations for Lab Experiments

MPTT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions. However, one limitation is that it is not very water-soluble, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MPTT. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of MPTT and to identify any potential side effects or toxicity.

Synthesis Methods

MPTT can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with 3,4,5-trifluoroaniline followed by cyclization using thiosemicarbazide. Another method involves the reaction of 4-methoxybenzoyl hydrazine with 3,4,5-trifluorobenzoyl chloride followed by cyclization using sulfur.

Scientific Research Applications

MPTT has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential applications in the treatment of cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2S/c1-24-10-4-2-8(3-5-10)14-15(25-22-21-14)16(23)20-9-6-11(17)13(19)12(18)7-9/h2-7H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLFOCAMPDGSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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